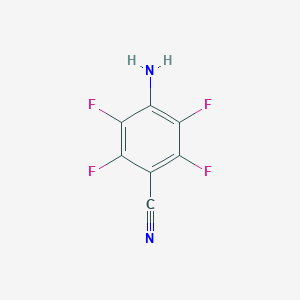

4-Amino-2,3,5,6-tetrafluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetrafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQKTZQBBRHWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075131 | |

| Record name | 4-Aminotetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-38-0 | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17823-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017823380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminotetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3,5,6-tetrafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzonitrile for Advanced Research and Development

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Amino-2,3,5,6-tetrafluorobenzonitrile (CAS No. 17823-38-0), a critical building block for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple data sheet to offer field-proven insights and the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Molecular Overview and Significance

This compound is a highly functionalized aromatic compound. Its structure, featuring a tetrafluorinated benzene ring substituted with both an amino (-NH₂) and a nitrile (-C≡N) group, imparts unique electronic properties and versatile reactivity. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the reactivity of the aromatic ring and the amino group, making it a valuable intermediate in the synthesis of complex molecules.[1] This compound is particularly relevant in the development of novel pharmaceuticals and agrochemicals, where the introduction of fluorinated motifs can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Chemical Structure

The molecular structure of this compound is foundational to understanding its chemical behavior.

Figure 1: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₄N₂ | [1][2] |

| Molecular Weight | 190.10 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 96-98 °C | [3] |

| Boiling Point | 234.9 °C at 760 mmHg | [3] |

| Density | 1.54 g/cm³ | [3] |

| Flash Point | 95.9 °C | [3] |

| Vapor Pressure | 0.0515 mmHg at 25 °C | [3] |

| CAS Number | 17823-38-0 | [1][2] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a readily available starting material, pentafluorobenzonitrile. The electron-deficient nature of the perfluorinated ring makes it susceptible to attack by nucleophiles, with the para-position being particularly activated.

Proposed Synthesis: Ammonolysis of Pentafluorobenzonitrile

This protocol describes a plausible and efficient method for the preparation of this compound. The rationale for this approach lies in the high reactivity of pentafluorobenzonitrile towards nucleophilic attack, with ammonia serving as a cost-effective and readily available nucleophile. The para-position is the most electrophilic site due to the combined electron-withdrawing effects of the fluorine atoms and the nitrile group, leading to regioselective substitution.

Figure 2: Synthetic pathway to this compound.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, combine pentafluorobenzonitrile (1 equivalent) and a suitable solvent such as ethanol or dioxane.

-

Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents) to the reaction mixture. The excess ammonia serves to drive the reaction to completion and neutralize the hydrofluoric acid byproduct.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction time can vary from several hours to overnight.

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The reaction mixture is then poured into water and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon for a variety of chemical transformations.

Reactions at the Amino Group

The amino group is a key site for derivatization, allowing for the introduction of diverse functionalities.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or used in azo-coupling reactions.

Exemplary Diazotization Protocol:

-

Dissolve this compound in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.

-

The resulting diazonium salt solution can be used immediately in subsequent reactions.

-

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific acyl moieties.

Reactions at the Nitrile Group

The nitrile group offers a different set of synthetic possibilities.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide will yield 4-Amino-2,3,5,6-tetrafluorobenzoic acid.[4]

Exemplary Hydrolysis Protocol (adapted from a similar compound): [4]

-

Treat this compound with an aqueous solution of sodium hydroxide (e.g., 1 M).

-

Heat the resulting solution to reflux for an extended period (e.g., 24 hours).

-

After cooling to room temperature, acidify the reaction mixture with a concentrated acid (e.g., HCl) until the product precipitates.

-

The resulting 4-Amino-2,3,5,6-tetrafluorobenzoic acid can be isolated by filtration and purified by recrystallization.

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 4-(aminomethyl)-2,3,5,6-tetrafluoroaniline, a difunctional building block.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino protons (-NH₂). The chemical shift of this signal can vary depending on the solvent and concentration due to hydrogen bonding.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable structural information. The carbon of the nitrile group will also have a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this molecule, due to its symmetry, two signals are expected for the fluorine atoms ortho and meta to the amino group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2230 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of HCN and fluorine atoms, which can aid in confirming the molecular weight and structure.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3]

GHS Hazard Statements: [2]

-

Harmful if swallowed (H302)

-

Harmful in contact with skin (H312)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

-

May cause respiratory irritation (H335)

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

In case of insufficient ventilation, wear suitable respiratory equipment.[3]

First Aid Measures: [3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[3]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive amino group, a transformable nitrile function, and a polyfluorinated aromatic ring provides a powerful platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). National Center for Biotechnology Information. Retrieved from [Link]

-

Catalytic Activity of Cu-MOF Catalyst for 4-Nitrophenol Reduction. (2025, June 27). National Center for Biotechnology Information. Retrieved from [Link]

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

ResearchGate. (n.d.). Catalytic reduction of 4‐nitrophenol (4NP) to 4‐aminophenolate (4AP) by metal nanoparticles under aqueous conditions with excess NaBH4*. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

-

MDPI. (n.d.). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]

-

SID. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Energy & Environmental Science (RSC Publishing). (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, December 4). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity in solution with ammonia as nucleophile. Retrieved from [Link]

-

SciELO. (n.d.). 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes as. Retrieved from [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

International Journal of Chemical Studies. (2016, August 19). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]

-

Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reaction of aromatic compounds with nucleophilic reagents in liquid ammonia. IX. Reaction of polyfluorinated derivatives of benzene with sodium amide. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

-

Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

-

MDPI. (2021, October 13). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

-

Eltra. (n.d.). TGA Thermostep - THERMOGRAVIMETRIC ANALYZER. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C7H2F4N2 | CID 87322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to 4-Amino-2,3,5,6-tetrafluorobenzonitrile

Abstract: This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Amino-2,3,5,6-tetrafluorobenzonitrile (CAS No. 17823-38-0), a critical fluorinated building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document consolidates experimental data from Infrared (IR) Spectroscopy, multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS). Beyond data presentation, this guide emphasizes the causality behind methodological choices and provides detailed, field-proven protocols for data acquisition. The aim is to furnish a self-validating framework for the characterization of this and similar fluorinated aromatic compounds, ensuring scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound, also known as 4-cyano-2,3,5,6-tetrafluoroaniline, is a highly functionalized aromatic compound. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a perfluorinated benzene ring, makes it a versatile intermediate in organic synthesis. The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated bioavailability.[1] This compound serves as a key precursor for more complex molecules where such properties are desirable. A definitive and comprehensive spectroscopic profile is therefore essential for quality control, reaction monitoring, and structural verification in any research and development pipeline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17823-38-0 | [2] |

| Molecular Formula | C₇H₂F₄N₂ | [2] |

| Molecular Weight | 190.10 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Exact Mass | 190.01541072 Da |[2] |

Essential Safety and Handling Protocols

Due to its chemical nature, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate several potential hazards.

GHS Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid generating dust. Use sealed containers for storage and transport.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation of a novel or synthesized compound relies on the convergence of data from multiple, complementary spectroscopic techniques. The workflow below illustrates the logical progression from sample preparation to full characterization, ensuring that each piece of data validates the others.

Caption: Integrated workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

4.1. Experimental Rationale and Technique FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups within a molecule. For this compound, FTIR is used to confirm the presence of the amine (N-H), nitrile (C≡N), and carbon-fluorine (C-F) bonds, which are the defining features of its structure. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and is suitable for solid powder samples.

4.2. Detailed Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

4.3. Data and Interpretation The following characteristic absorption bands are observed for this compound.[3]

Table 2: Experimental IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3476, 3358 | Medium | N-H asymmetric & symmetric stretching (primary amine) |

| 3228 | Medium | N-H overtone/combination band |

| 2236 | Strong, Sharp | C≡N stretching (nitrile) |

| 1640 | Medium | N-H scissoring (bending) |

| 1506 | Strong | C=C aromatic ring stretching |

| 1315, 1168 | Strong | C-F stretching |

The presence of two distinct peaks in the 3300-3500 cm⁻¹ range is definitive proof of a primary amine (-NH₂).[3] The strong, sharp absorption at 2236 cm⁻¹ is highly characteristic of a nitrile group.[3] The strong bands in the lower wavenumber region confirm the extensive fluorination of the aromatic ring.

Multinuclear NMR Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For a fluorinated compound, a multinuclear approach (¹H, ¹⁹F, ¹³C) is not just beneficial, but essential for unambiguous characterization.

5.1. Experimental Protocol: General NMR Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve the analyte and its common use in published literature, allowing for direct comparison of chemical shifts.[3]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Tuning and Shimming: Tune the probe to the respective frequencies for ¹H, ¹⁹F, and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Referencing: Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). ¹⁹F spectra can be referenced externally to a standard like CFCl₃ (δF = 0 ppm).

-

Acquisition: Acquire 1D spectra for each nucleus. Standard pulse sequences are typically sufficient for initial characterization.

5.2. ¹H NMR Analysis The ¹H NMR spectrum is simple, as expected. It primarily serves to confirm the presence and environment of the amine protons.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

| 4.64 | Broad Singlet | 2H | -NH ₂ |

Interpretation: The signal at 4.64 ppm integrates to two protons, consistent with the amino group.[3] The broadness of the signal is characteristic of amine protons due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

5.3. ¹⁹F NMR Analysis ¹⁹F NMR is particularly informative for this molecule due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.

Table 4: ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| -135.5 to -135.6 | Multiplet | 2F | F-2, F-6 |

| -160.7 to -160.9 | Multiplet | 2F | F-3, F-5 |

Interpretation: The molecular symmetry (a C₂ axis passing through C1, C4, and the nitrile and amino groups) renders the fluorine atoms at positions 2 and 6 chemically equivalent, as are the fluorines at positions 3 and 5. This results in only two distinct signals in the ¹⁹F NMR spectrum.[3] The complex multiplet patterns arise from various through-bond couplings between the non-equivalent fluorine atoms (³JFF, ⁴JFF, etc.).

5.4. ¹³C NMR Analysis ¹³C NMR confirms the carbon skeleton of the molecule. The spectrum is complex due to one-bond (¹JCF) and multi-bond (ⁿJCF) couplings, which split the carbon signals into multiplets.

Table 5: ¹³C NMR Data (176 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

|---|---|---|---|

| 147.9 | dddd | ¹JCF=256.4, ²JCF=10.0, ³JCF=5.8, ⁴JCF=3.7 | C -2, C -6 |

| 135.6 | dddd | ¹JCF=242.0, ²JCF=14.4, ³JCF=6.0, ⁴JCF=3.9 | C -3, C -5 |

| 132.6 | tt | ²JCF=13.4, ³JCF=4.6 | C -1 |

| 109.0 | t | ³JCF=3.6 | -C N |

| 80.4 | tm | ²JCF=17.6 | C -4 |

Interpretation:

-

Symmetry: As with the ¹⁹F NMR, the molecular symmetry results in only five distinct carbon signals.

-

C-F Coupling: The carbons directly attached to fluorine (C-2/6 and C-3/5) exhibit very large one-bond C-F coupling constants (¹JCF) of ~256 and ~242 Hz, respectively.[3] These signals are further split into complex multiplets (doublet of doublet of doublet of doublets) due to smaller couplings to the other fluorine atoms.

-

Quaternary Carbons: The carbons not directly bonded to fluorine (C-1, C-4, and the nitrile carbon) show smaller multi-bond C-F couplings, appearing as triplets or triplet of triplets/multiplets.[3] This complex but predictable pattern provides a definitive fingerprint of the substitution pattern on the aromatic ring.

Caption: Logic diagram for NMR-based structure confirmation.

Mass Spectrometry (MS)

6.1. Experimental Rationale and Technique Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a hard ionization technique that often provides valuable information on the molecule's fragmentation pattern, which can be used to further corroborate the proposed structure.

6.2. Detailed Protocol: Electron Ionization MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

6.3. Data and Interpretation The mass spectrum provides strong evidence for the compound's identity.

Table 6: Experimental Mass Spectrometry Data (EI+)

| m/z | Relative Abundance (%) | Assignment |

|---|---|---|

| 190 | 100 | [M]⁺˙ (Molecular Ion) |

| 162 | 20 | [M - CO]⁺˙ or [M - N₂]⁺˙ (less likely) |

| 143 | 24 | [M - F - HCN]⁺˙ |

| 124 | 18 | [M - 2F - HCN]⁺˙ |

Interpretation: The base peak at m/z = 190 corresponds to the molecular ion, confirming the molecular weight of 190 g/mol .[3] This value is consistent with the exact mass of 190.0154 Da calculated for the molecular formula C₇H₂F₄N₂.[2] The observed fragmentation pattern, while complex, is consistent with the loss of small, stable neutral fragments typical for aromatic compounds.

Consolidated Spectroscopic Data Summary

Table 7: Summary of Key Spectroscopic Data for this compound

| Technique | Parameter | Value and Assignment |

|---|---|---|

| FTIR | Key Peaks (cm⁻¹) | 3476, 3358 (N-H str); 2236 (C≡N str); 1506 (C=C str); 1315, 1168 (C-F str) |

| ¹H NMR | Chemical Shift (ppm) | 4.64 (-NH ₂) |

| ¹⁹F NMR | Chemical Shift (ppm) | -135.5 (F -2, F -6); -160.8 (F -3, F -5) |

| ¹³C NMR | Chemical Shift (ppm) | 147.9 (C2/6); 135.6 (C3/5); 132.6 (C1); 109.0 (CN); 80.4 (C4) |

| MS (EI+) | Key Peaks (m/z) | 190 ([M]⁺˙); 162; 143; 124 |

Conclusion

The comprehensive analysis presented in this guide provides an unambiguous and self-consistent spectroscopic characterization of this compound. The FTIR data confirms the presence of all key functional groups. The multinuclear NMR data (¹H, ¹³C, and ¹⁹F) corroborates the molecular structure, with the observed symmetry and complex C-F coupling patterns providing a definitive structural fingerprint. Finally, mass spectrometry confirms the correct molecular weight and elemental composition. The detailed protocols and interpreted data herein serve as an authoritative reference for scientists working with this important chemical intermediate, ensuring high standards of quality control and analytical rigor in research and development.

References

-

Ghadiri, M. R. (n.d.). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes Table of Contents. Amazon S3. Retrieved January 25, 2026, from [Link]

-

Chambers, R. D., et al. (2013). Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination. ConnectSci, 1-10. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2014). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Semantic Scholar. (2014). Durham Research Online. Retrieved January 25, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,3,5,6-Tetrafluoroaniline (CAS 700-17-4). Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoropyridine-4-carbonitrile. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Angulo, J., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances, 6(41), eabc6519.

-

ResearchGate. (2015). Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. Retrieved January 25, 2026, from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Potential Recognition Layer in Electrochemical Sensor: A Comparative Characterization of p-Cyano Schiff Base Compounds. Retrieved January 25, 2026, from [Link]

-

Hairui Chemical. (n.d.). 4-Amino-2,3,5,6-Tetrafluoro-Benzonitrile_17823-38-0. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Bruce BRANCHINI | Connecticut College, New London | Chemistry | Research profile. Retrieved January 25, 2026, from [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 25, 2026, from [Link]

Sources

Introduction: The Convergence of Fluorine Chemistry and Vibrational Spectroscopy

An In-Depth Technical Guide to the Infrared (IR) and Raman Spectra of Fluorinated Benzonitriles

Fluorinated benzonitriles represent a class of molecules of significant and growing importance, particularly in the realms of drug discovery and materials science. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The benzonitrile scaffold itself is a versatile building block and a key pharmacophore in numerous therapeutic agents.[1][3][4] Given that subtle changes in molecular structure, such as the specific placement of a fluorine atom on the aromatic ring, can lead to dramatic differences in function, the need for precise and unambiguous analytical techniques for their characterization is paramount.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, stands out as a powerful, non-destructive method for elucidating the detailed molecular structure of these compounds.[5] These techniques probe the fundamental vibrations of molecular bonds, providing a unique "fingerprint" that is exquisitely sensitive to atomic masses, bond strengths, and molecular symmetry. This guide offers a comprehensive exploration of the IR and Raman spectra of fluorinated benzonitriles, designed for researchers, scientists, and drug development professionals. We will move from the foundational principles of the techniques and the synergy with computational chemistry to a detailed analysis of spectral features and practical experimental protocols, providing a robust framework for the structural characterization of this vital class of molecules.

Foundational Principles: A Tale of Two Spectroscopies

Infrared and Raman spectroscopy are often discussed together because they probe the same molecular vibrations. However, they are based on different physical phenomena and, crucially, have different selection rules, making them powerfully complementary.[5]

-

Infrared (IR) Spectroscopy: This is an absorption technique.[5] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the molecule's net dipole moment . The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

-

Raman Spectroscopy: This is a scattering technique. A sample is illuminated with a high-intensity monochromatic laser source. While most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering), a tiny fraction is scattered at different frequencies. This inelastic scattering, known as the Raman effect, corresponds to the energy gained or lost by the photons as they interact with the molecule's vibrational modes. A vibration is Raman active if it causes a change in the molecule's polarizability , which is essentially the deformability of its electron cloud.

The complementary nature arises from these selection rules. Vibrations that are highly symmetric and do not cause a significant change in dipole moment (like the C=C stretching in a symmetrically substituted benzene ring) are often weak in the IR spectrum but produce strong signals in the Raman spectrum. Conversely, asymmetric stretches of polar bonds (like C-F) are typically strong in the IR.

The Synergy of Experiment and Theory: Computational Vibrational Analysis

Modern vibrational analysis is rarely confined to experimental data alone. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become an indispensable tool for the accurate prediction and assignment of vibrational spectra.[6][7][8][9]

The typical computational workflow involves:

-

Geometry Optimization: The molecule's three-dimensional structure is calculated to find its lowest energy conformation.

-

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are computed. These theoretical frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets.

-

Frequency Scaling: To improve agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional).[10][11]

-

Assignment via Potential Energy Distribution (PED): Software such as VEDA (Vibrational Energy Distribution Analysis) is used to quantify the contribution of different internal coordinates (stretches, bends, torsions) to each normal mode, enabling unambiguous assignments.[10][12]

This combination of experimental spectra and DFT calculations provides a self-validating system, where the strong correlation between the predicted and measured spectra lends high confidence to the structural assignment.

Conclusion: An Indispensable Tool for Molecular Characterization

The vibrational spectroscopy of fluorinated benzonitriles offers a rich field of information critical for researchers in synthetic chemistry, medicinal chemistry, and materials science. The complementary nature of IR and Raman spectroscopy, when coupled with the predictive power of DFT calculations, provides an exceptionally robust platform for unambiguous structural elucidation and isomer differentiation. The distinct signatures of C-F modes and the substitution-sensitive patterns in the fingerprint region allow scientists to confirm molecular identity, assess purity, and gain insight into the electronic structure of these high-value compounds. As the strategic use of fluorine in drug design continues to expand, the mastery of these analytical techniques will remain a cornerstone of innovation and quality control.

References

-

He, Y., Li, C., Zhang, J., Li, Z., & Sun, M. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 28(12), 4669. [Link] [13][14]2. Mary, Y. S., Balachandran, V., & Narayana, K. K. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. Journal of Molecular Structure, 1244, 130958. [Link] [10][11]3. Arjunan, V., Santhanam, R., & Mohan, S. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1836-1843. [Link] [6]4. Alaşalvar, C. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip: Fen ve Mühendislik Bilimleri Dergisi, 8(1), 1-14. [Link] [7]5. Wang, Z., Cluff, K. J., & Ozerov, O. V. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1733-1743. [Link] [1]6. Zhang, T., Ding, W., Zhang, Y., & Guo, W. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. International Journal of Molecular Sciences, 23(21), 13456. [Link]

-

Pillai, R. R., et al. (2013). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. ResearchGate. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link] [3]9. Kanchana, S., et al. (2021). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. Journal of Molecular Structure, 1231, 129921. [Link]

-

Weymuth, T., et al. (n.d.). Quantum Chemical Calculation of Vibrational Spectra. ETH Zurich Research Collection. [Link] [8]11. He, Y., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. MDPI. [Link]

-

Sharma, V. K., & Rai, A. K. (2011). Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 385-395. [Link] [12]13. Shenyang Research Institute of Chemical Industry Co Ltd. (2014). Application of benzonitrile compound in preparation of antitumor drugs. Google Patents. [15]14. Delso, I., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. [Link]

-

Reiher, M., et al. (2002). Quantum chemical calculation of vibrational spectra of large molecules--Raman and IR spectra for Buckminsterfullerene. Journal of computational chemistry, 23(8), 737-750. [Link] [9]16. Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry. [Link]

-

Wang, J. (2011). Application of Nitrile in Drug Design. ResearchGate. [Link] [4]18. Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link] [16]19. Maiti, A., Kastha, G. S., & Chaudhuri, M. (1985). Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. Pramana, 24(5), 641-650. [Link] [17]20. da Silva, A. B. F., et al. (2021). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Journal of the Brazilian Chemical Society. [Link]

-

Arjunan, V., et al. (2010). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. SciSpace. [Link] [18]22. Bass, G., et al. (2022). Predicting molecular vibronic spectra using time-domain analog quantum simulation. Chemical Science. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. prensipjournals.com [prensipjournals.com]

- 8. ethz.ch [ethz.ch]

- 9. Quantum chemical calculation of vibrational spectra of large molecules--Raman and IR spectra for Buckminsterfullerene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]

- 14. mdpi.com [mdpi.com]

- 15. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. ias.ac.in [ias.ac.in]

- 18. scispace.com [scispace.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-2,3,5,6-tetrafluorobenzonitrile

This guide provides a comprehensive technical overview of 4-Amino-2,3,5,6-tetrafluorobenzonitrile, a critical fluorinated building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its molecular identity, a validated synthesis protocol, in-depth structural elucidation through modern spectroscopic techniques, and its potential applications, grounded in the principles of chemical reactivity and safety.

Chapter 1: Molecular Identity and Physicochemical Properties

This compound, also known as 4-Cyano-2,3,5,6-tetrafluoroaniline, is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with four fluorine atoms, an amino group (-NH₂), and a nitrile group (-C≡N). The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate in synthetic chemistry.

The strategic placement of fluorine can enhance key properties in pharmaceutical candidates, such as metabolic stability, binding affinity, and lipophilicity.[1][2] Understanding the foundational characteristics of this molecule is paramount for its effective application.

Molecular Structure

The 2D structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Physicochemical Data Summary

A compilation of essential physicochemical properties is provided below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 17823-38-0 | [3][4] |

| Molecular Formula | C₇H₂F₄N₂ | [3][4] |

| Molecular Weight | 190.10 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | (Typical) |

| Melting Point | 96-98 °C | [5] |

| Boiling Point | 234.9 °C at 760 mmHg | [5] |

| Density | 1.54 g/cm³ | [5] |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

Chapter 2: Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the electron-deficient nature of the perfluorinated aromatic ring, which is activated towards attack by nucleophiles. The starting material, pentafluorobenzonitrile, reacts selectively with ammonia at the C4 position (para to the nitrile group), as this position is sterically accessible and electronically activated for substitution.

Detailed Experimental Protocol: Synthesis

Causality: The choice of a polar aprotic solvent like DMSO is crucial; it effectively solvates the ammonium cation without deactivating the nucleophile through hydrogen bonding, thereby accelerating the SNAr reaction.[6] Heating is required to overcome the activation energy for the formation of the intermediate Meisenheimer complex.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add pentafluorobenzonitrile (10.0 g, 51.8 mmol).

-

Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add concentrated aqueous ammonia (28-30%, 15 mL, approx. 220 mmol, ~4.2 equivalents) dropwise over 10 minutes.

-

Reaction Execution: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 500 mL of ice-cold water. A precipitate should form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL).

-

Drying: Dry the crude product under vacuum at 50 °C overnight to yield the crude this compound.

Detailed Experimental Protocol: Purification

Trustworthiness: Recrystallization is a self-validating purification method. The formation of a well-defined crystalline solid from a saturated solution inherently excludes impurities, and the melting point of the purified product serves as a reliable indicator of purity.

-

Solvent Selection: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approx. 100-150 mL) to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at a gentle reflux for 10 minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Chapter 3: Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is a critical step that relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of the molecule.

-

¹H NMR: The spectrum is expected to be simple, showing a single, broad resonance for the two equivalent protons of the amino group, typically in the range of 4.0-5.0 ppm (in DMSO-d₆). The broadening is due to quadrupole effects from the nitrogen atom and potential hydrogen exchange.

-

¹⁹F NMR: This is highly informative for fluorinated compounds. Two distinct signals are expected due to the different chemical environments of the fluorine atoms:

-

F2, F6 (ortho to -NH₂): These fluorines are expected to appear as a multiplet, influenced by coupling to F3 and F5.

-

F3, F5 (meta to -NH₂): These fluorines will also appear as a multiplet, coupling to F2 and F6.

-

-

¹³C NMR: The proton-decoupled spectrum should display four distinct signals for the aromatic carbons due to molecular symmetry, plus one signal for the nitrile carbon (typically >110 ppm).

| Technique | Expected Chemical Shifts (δ) and Multiplicity |

| ¹H NMR (400 MHz, DMSO-d₆) | ~4.5 ppm (broad singlet, 2H, -NH₂) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | Two distinct multiplets, e.g., ~ -145 ppm and ~ -160 ppm |

| ¹³C NMR (100 MHz, DMSO-d₆) | 4 aromatic C signals, 1 nitrile C signal (~115 ppm) |

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 10-15 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Cap the tube and invert several times to ensure a homogeneous solution.

-

Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

N-H Stretch: The primary amine group will show two distinct stretching bands (symmetric and asymmetric) in the region of 3350-3500 cm⁻¹.

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected around 2230-2240 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹, correspond to the carbon-fluorine bonds.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal surface is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion (M⁺): The primary peak in the mass spectrum should correspond to the molecular weight of the compound, 190.10 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass (190.0154) and elemental formula (C₇H₂F₄N₂).[3]

-

Fragmentation: Common fragmentation pathways may include the loss of HCN (M-27) or other small fragments.

Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

-

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a standard temperature program for the GC oven to separate the compound from any residual solvent or impurities.

-

Acquire the mass spectrum using electron ionization (EI) mode.

Chapter 4: Reactivity and Applications in Synthesis

This compound is a trifunctional building block, offering three distinct sites for chemical modification. Its utility in drug discovery and materials science stems from the ability to selectively functionalize these sites.

-

Amine Group: The amino group is a versatile handle for forming amides, sulfonamides, or for undergoing diazotization to introduce other functional groups (e.g., -OH, -Br, -Cl) via Sandmeyer-type reactions.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, which are common motifs in pharmaceuticals.

-

Aromatic Ring: While the amino group is activating, the four fluorine atoms and the nitrile group render the ring highly electron-deficient. This makes it susceptible to further nucleophilic aromatic substitution, potentially allowing for the displacement of a fluorine atom with other nucleophiles under specific conditions.

This versatility makes the molecule an attractive starting point for creating libraries of complex compounds for high-throughput screening in drug discovery programs, particularly in oncology, virology, and kinase inhibitor research.

Chapter 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when working with this or any chemical.

Hazard Identification

This compound is classified with the following hazards:

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: Wear a standard laboratory coat.

-

-

Procedures: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. This guide has provided a framework for its synthesis, a detailed methodology for its structural confirmation, and an overview of its chemical reactivity and safety considerations. The strategic combination of a nucleophilic amino group, a versatile nitrile handle, and a highly fluorinated, electron-deficient aromatic ring establishes this compound as a powerful building block for the synthesis of novel pharmaceuticals and advanced materials. Mastery of its properties and handling is the first step toward unlocking its full potential in scientific innovation.

References

-

PubChem. 2,3,5,6-Tetrafluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Dogan, S. et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 21-32.

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

- Google Patents. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

-

Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Iaroshenko, V. O., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

ResearchGate. Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. [Link]

-

Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

Sources

- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile

An In-depth Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile, a valuable fluorinated building block, from 2,3,5,6-tetrafluorobenzonitrile. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a thorough understanding of the reaction mechanism, critical experimental parameters, and the rationale behind the procedural choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Fluorinated Aromatic Amines

Fluorine-containing molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutics in areas such as oncology, cardiovascular health, and neuroscience. Its unique electronic properties, stemming from the tetrafluorinated benzene ring, make it a versatile scaffold for creating innovative chemical entities.

The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from its perfluorinated precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic rings.

Mechanistic Underpinnings

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this transformation lies in the electron-deficient nature of the tetrafluorobenzonitrile ring, which is highly activated towards nucleophilic attack by the strongly electron-withdrawing fluorine atoms and the nitrile group.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, ammonia (or an ammonia surrogate), on the electron-poor aromatic ring. This attack is regioselective, preferentially occurring at the carbon atom para to the electron-withdrawing nitrile group. This is because the negative charge of the resulting intermediate can be delocalized onto the nitrile group through resonance, providing significant stabilization.

-

Formation of the Meisenheimer Complex: The initial nucleophilic attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This intermediate is a key species in the SNAr mechanism. The high electronegativity of the fluorine atoms helps to stabilize this negatively charged complex.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of a leaving group. In this specific synthesis, a fluoride ion is expelled. Despite fluorine typically being considered a poor leaving group in SN2 reactions, it is an effective leaving group in SNAr reactions because the C-F bond cleavage is not the rate-determining step. The rate-limiting step is the initial nucleophilic attack and the formation of the stable Meisenheimer intermediate.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is a prerequisite for safe and successful synthesis.

Reactant and Product Properties

| Property | 2,3,5,6-Tetrafluorobenzonitrile | This compound |

| Molecular Formula | C₇HF₄N | C₇H₂F₄N₂ |

| Molecular Weight | 175.08 g/mol [1] | 190.10 g/mol [2] |

| CAS Number | 5216-17-1[1] | 17823-38-0[2][3] |

| Appearance | White crystalline solid | Off-white to light brown crystalline powder |

| Melting Point | 77-79 °C | 138-142 °C |

Safety and Hazard Information

Extreme caution must be exercised when handling these compounds.

| Compound | GHS Hazard Statements | Precautionary Measures |

| 2,3,5,6-Tetrafluorobenzonitrile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.[4] |

| This compound | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[2] | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[2] |

| Aqueous Ammonia | Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid release to the environment. |

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound, constructed from established principles of SNAr on polyfluoroaromatic compounds. Researchers should perform their own risk assessment and optimization based on their laboratory conditions.

Materials and Reagents

-

2,3,5,6-Tetrafluorobenzonitrile (TFB)

-

Aqueous Ammonia (28-30% solution)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3,5,6-tetrafluorobenzonitrile (1.0 eq).

-

Dissolution: Add a suitable polar aprotic solvent such as DMSO or DMF (approximately 5-10 mL per gram of TFB). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

-

Addition of Nucleophile: Slowly add aqueous ammonia (3.0-5.0 eq) to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of the reaction solvent).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with deionized water, followed by a wash with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the product as a crystalline solid.

Product Characterization: A Spectroscopic Overview

Proper characterization of the final product is essential to confirm its identity and purity.

Infrared (IR) Spectroscopy

-

Starting Material (TFB): The IR spectrum will be dominated by a sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2240-2220 cm⁻¹ for aromatic nitriles.[5] The spectrum will also show characteristic absorptions for the C-F bonds.

-

Product (4-Amino-TFB): The product's IR spectrum will show several key differences. The primary amine (N-H) stretching will appear as two distinct bands in the 3500-3300 cm⁻¹ region.[6][7] An N-H bending vibration will also be present around 1650-1580 cm⁻¹.[2] The C≡N stretch will still be present, though its position and intensity may be slightly altered by the introduction of the electron-donating amino group.[5]

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9]

-

Starting Material (TFB): Due to the symmetry of the molecule, the 19F NMR spectrum of 2,3,5,6-tetrafluorobenzonitrile will show a single signal, as all four fluorine atoms are chemically equivalent.

-

Product (4-Amino-TFB): The introduction of the amino group at the C4 position breaks the symmetry of the molecule. The 19F NMR spectrum of the product will now display two distinct signals of equal integration, corresponding to the two sets of chemically non-equivalent fluorine atoms (those ortho and meta to the amino group).

Conclusion and Future Perspectives

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable building block. The principles outlined in this guide provide a solid foundation for its successful synthesis and purification. The continued exploration of fluorinated intermediates like 4-Amino-TFB is crucial for the advancement of medicinal chemistry, enabling the development of next-generation pharmaceuticals with enhanced efficacy and safety profiles.

References

-

PubChem. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546. [Link]

-

PubChem. This compound | C7H2F4N2 | CID 87322. [Link]

-

Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. [Link]

-

PubMed. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemguide. Explaining nucleophilic substitution between halogenoalkanes and ammonia. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

University of Wisconsin-Madison. IR: amines. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

4-Amino-2,3,5,6-tetrafluorobenzonitrile: A Comprehensive Technical Guide for Research and Development

Abstract

4-Amino-2,3,5,6-tetrafluorobenzonitrile is a strategically important fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the perfluorinated benzene ring activated by both a strong electron-withdrawing nitrile group and an electron-donating amino group, make it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical identity, validated synthesis protocols, key applications in drug discovery, and essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in advanced research and development projects.

Chemical Identity and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This nomenclature precisely describes a benzene ring substituted with a nitrile group (defining carbon 1), four fluorine atoms at positions 2, 3, 5, and 6, and an amino group at position 4.

Synonyms: Common synonyms used in literature and commercial listings include 4-Aminotetrafluorobenzonitrile and 4-Cyano-2,3,5,6-tetrafluoroaniline[1].

Structural Information:

The presence of four highly electronegative fluorine atoms creates a significantly electron-deficient (π-deficient) aromatic ring. This feature is pivotal to its reactivity, influencing both nucleophilic aromatic substitution pathways and the acidity of the amine protons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 96-98 °C | [3] |

| Boiling Point | 234.9 °C at 760 mmHg | [3] |

| Density | 1.54 g/cm³ | [3] |

| Flash Point | 95.9 °C | [3] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| XLogP3-AA (Lipophilicity) | 1.4 | [1] |

Data compiled from publicly available safety data sheets and chemical databases.[1][3]

Synthesis and Mechanistic Considerations

The most prevalent and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) of a readily available precursor, pentafluorobenzonitrile.

Core Reaction: Nucleophilic displacement of the para-fluorine atom of pentafluorobenzonitrile with an ammonia source.

Causality in Experimental Design: The choice of pentafluorobenzonitrile as the starting material is strategic. The electron-deficient nature of the perfluorinated ring makes it highly susceptible to nucleophilic attack. The nitrile group, being a powerful electron-withdrawing group, activates the ring for substitution, particularly at the para position (C4), which is the site of greatest positive charge density. Ammonia (or a surrogate like ammonium hydroxide) serves as the nucleophile. The reaction is typically performed in a polar aprotic solvent (e.g., DMSO, DMF) or an aqueous medium under controlled temperature and pressure to facilitate the reaction and manage the exothermicity.

Validated Laboratory Synthesis Protocol

This protocol describes a common method for the preparation of this compound.

Materials:

-

Pentafluorobenzonitrile

-

Aqueous Ammonium Hydroxide (28-30%)

-

Ethanol

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and temperature probe, charge pentafluorobenzonitrile (1.0 eq).

-